7-bromo-3-methylquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLDEWORNSLMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies for 7 Bromo 3 Methylquinazolin 4 3h One
Functional Group Interconversions at the Bromine Moiety (e.g., Cross-Coupling Reactions)
The bromine atom at the C7-position of the 7-bromo-3-methylquinazolin-4(3H)-one scaffold is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted analogs.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds by coupling the aryl bromide with a variety of aryl and heteroaryl boronic acids or esters. For structurally similar 2-substituted 6-bromo(3H)-quinazolin-4-ones, successful Suzuki-Miyaura couplings have been achieved using palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like K₂CO₃ or Cs₂CO₃ and a solvent system like dioxane/water or DMF. These reactions typically proceed at elevated temperatures to afford the corresponding 7-aryl-3-methylquinazolin-4(3H)-ones in good to excellent yields. The electronic nature of the boronic acid coupling partner can influence the reaction efficiency, with both electron-rich and electron-deficient arylboronic acids generally participating well in the coupling. nih.gov
Heck Reaction: The Heck reaction facilitates the formation of a new C-C bond between the this compound and various alkenes. researchgate.net This palladium-catalyzed reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, and a phosphine (B1218219) ligand. researchgate.net The reaction with acrylates, for instance, would yield 7-(alkenyl)-3-methylquinazolin-4(3H)-one derivatives, which are valuable intermediates for further functionalization. The success and regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, base, and solvent. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the synthesis of 7-amino-3-methylquinazolin-4(3H)-one derivatives. nih.govwikipedia.org A variety of primary and secondary amines, including anilines and heterocyclic amines, can be coupled with the aryl bromide. wikipedia.org Typical reaction conditions involve a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide or cesium carbonate. organic-synthesis.comnih.gov The choice of ligand is often crucial for achieving high yields and accommodating a broad range of amine coupling partners. nih.gov
Sonogashira Coupling: The Sonogashira reaction provides a direct route to 7-alkynyl-3-methylquinazolin-4(3H)-one derivatives through the coupling of the bromo-scaffold with terminal alkynes. libretexts.orgwikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The resulting alkynyl-substituted quinazolinones can serve as precursors for the synthesis of more complex heterocyclic systems.
Below is a table summarizing typical conditions for these cross-coupling reactions based on literature for similar substrates.
| Cross-Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | - | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or DMF | 80-120 |
| Heck | Pd(OAc)₂ | PPh₃ or other phosphines | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, XPhos, etc. | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N / CuI | THF or DMF | Room Temp. to 80 |
Modifications and Substitutions at the N3-Methyl Group
The N3-methyl group of the quinazolinone ring is another site for chemical modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships.
One common strategy involves the N-demethylation of the 3-methylquinazolin-4-one core to provide the corresponding NH-quinazolinone. This transformation opens up avenues for the synthesis of novel amide or hydrazide derivatives. For instance, the resulting NH-quinazolinone can be acylated with various acid chlorides or activated carboxylic acids to yield a library of N3-acyl derivatives. Furthermore, reaction with hydrazine (B178648) can lead to the formation of hydrazide intermediates, which can be further elaborated into a variety of heterocyclic systems.
While direct N-demethylation can be challenging, alternative synthetic routes starting from 2-aminobenzamide (B116534) and proceeding through cyclization with an appropriate reagent can provide access to N3-unsubstituted quinazolinones, which can then be functionalized. Subsequent reaction with various electrophiles allows for the introduction of a wide range of substituents at the N3 position, leading to the generation of novel amide and hydrazide derivatives. For example, reaction with isocyanates can yield urea (B33335) derivatives. researchgate.net
Ring System Modifications and Hybrid Molecule Synthesis of the Quinazolinone Scaffold
Modification of the quinazolinone scaffold itself or its fusion with other heterocyclic rings represents a powerful strategy for creating novel chemical entities with potentially enhanced biological activities. nih.govrsc.org This approach, often termed molecular hybridization, involves combining the quinazolinone core with other pharmacologically active moieties to generate hybrid molecules. bohrium.comnih.gov
For instance, the functional groups introduced at the C7 position via cross-coupling reactions can be further manipulated to construct fused ring systems. An alkynyl group introduced via a Sonogashira reaction could undergo an intramolecular cyclization to form a furan (B31954) or pyran ring fused to the quinazolinone core. Similarly, an amino group introduced via Buchwald-Hartwig amination can be a precursor for building additional heterocyclic rings.
The synthesis of such hybrid molecules often involves multi-step reaction sequences. The goal is to leverage the biological properties of both the quinazolinone scaffold and the appended heterocyclic system to create synergistic effects or novel pharmacological profiles. rsc.org
Design and Synthesis of Analogs for Expanded Biological Screening Libraries
The chemical tractability of this compound makes it an ideal starting material for the construction of diverse chemical libraries for high-throughput biological screening. jst.vnnih.gov By systematically varying the substituents at the C7 position and the N3 position, a large number of analogs can be rapidly synthesized.
The design of these libraries often follows a combinatorial approach, where a set of building blocks (e.g., various boronic acids for Suzuki coupling, a range of amines for Buchwald-Hartwig amination) are reacted with the quinazolinone core. gsconlinepress.com This strategy allows for the exploration of a wide chemical space and the identification of structure-activity relationships (SAR). researchgate.net The resulting libraries of compounds can then be screened against a panel of biological targets to identify new lead compounds for drug discovery programs. nih.gov For example, libraries of quinazolinone derivatives have been synthesized and evaluated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net
Mechanistic Insights into Biological Activities of 7 Bromo 3 Methylquinazolin 4 3h One Analogs in Vitro and Pre Clinical Studies
Antimicrobial Action Mechanisms
Quinazolin-4(3H)-one derivatives are recognized as a promising class of compounds exhibiting antibacterial, antifungal, and antitubercular properties. eco-vector.com The antimicrobial efficacy of these compounds is often linked to their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis and cell wall formation. eco-vector.com
One of the proposed mechanisms of antibacterial action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. eco-vector.com These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By disrupting the function of these enzymes, quinazolinone derivatives can induce cleavage of bacterial DNA, ultimately leading to cell death. eco-vector.com
Furthermore, some quinazolinone analogs have demonstrated the ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. researchgate.net Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection against antibiotics and the host immune system. By preventing biofilm formation, these compounds can render bacteria more susceptible to conventional antimicrobial agents. researchgate.net
The antibacterial potential of quinazolin-4(3H)-one analogs has been evaluated against a variety of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The emergence of antibiotic resistance is a major global health concern, necessitating the discovery of novel antibacterial agents. nih.gov
Research has shown that certain 4(3H)-quinazolinone derivatives exhibit potent activity against MRSA. nih.gov The mechanism of action for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. nih.gov Specifically, some analogs have been found to bind to PBP2a, the protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus. nih.gov This binding can occur at an allosteric site, leading to a conformational change that opens up the active site for inhibition. nih.gov
In addition to MRSA, quinazolinone derivatives have also shown activity against other Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. eco-vector.comnih.gov The spectrum of activity is often influenced by the specific substitutions on the quinazolinone core. nih.gov For instance, the introduction of different functional groups can enhance the compound's ability to penetrate the bacterial cell wall and interact with its molecular target.
It is noteworthy that some quinazolinone analogs have demonstrated a low propensity for resistance development in MRSA. rice.edu This is a significant advantage over many existing antibiotics, where resistance can emerge rapidly. rice.edu
Table 1: Antibacterial Activity of Selected Quinazolinone Analogs
| Compound/Analog | Target Organism(s) | Observed Effect/Activity |
| 4(3H)-Quinazolinone derivatives | MRSA | Inhibition of PBP1 and PBP2a. acs.org |
| 6,8-dibromo-4(3H)quinazolinone derivatives | E. coli, S. typhimurium, L. monocytogenes, S. aureus, P. aeruginosa, B. cereus | Potent in vitro antimicrobial activity with MICs ranging from 1.56 to 25 µg/ml. nih.gov |
| Novel 4(3H)-quinazolinone core | Staphylococcus aureus | Good antibacterial activity with a minimal-inhibitory concentration (MIC) of 2 μg/mL. nih.gov |
| 6-bromo-3-{4-[5-(4-nitrophenylamino)-1,3,4-thiadiazol-2-yl]phenyl}-2-methylquinazolin-4(3H)-one | Biofilm-forming bacteria | 30.0% inhibition of biofilm formation. researchgate.net |
In addition to their antibacterial properties, various quinazolin-4(3H)-one derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. eco-vector.comnih.govnih.gov Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and the development of new antifungal agents is crucial.
Studies have shown that certain 3-alkylquinazolin-4-one derivatives exhibit good antifungal activities. nih.gov For example, 6-bromo-3-propylquinazolin-4-one (B7488161) has been identified as having strong in vitro antifungal activity against the hyphal growth of F. oxysporum, Valsa mali, and Gibberella zeae. nih.gov The mechanism of antifungal action for some quinazolinone derivatives may involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. For instance, 6-bromo-4-ethoxyethylthio quinazoline (B50416) has been shown to decrease mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as chitinase (B1577495) activity in Gibberella zeae. researchgate.net
Table 2: Antifungal Activity of Selected Quinazolinone Analogs
| Compound/Analog | Target Fungus/Fungi | Observed Effect/Activity |
| 6-bromo-3-propylquinazolin-4-one | F. oxysporum, Valsa mali, Gibberella zeae | Strong in vitro antifungal activity on hyphal growth. nih.gov |
| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | High antifungal activities with EC50 values ranging from 17.47 to 70.79μg/mL. researchgate.net |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | C. albicans, A. flavus | Potent in vitro antifungal activity with MICs of 0.78 and 0.097 µg/ml, respectively. nih.gov |
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. nih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB highlights the urgent need for new and effective antitubercular drugs. mdpi.com Quinazolin-4(3H)-one and its derivatives have emerged as a promising class of compounds with potential antitubercular activity. eco-vector.comdovepress.com
Several studies have reported the synthesis and evaluation of quinazolinone derivatives against M. tuberculosis. nih.govdovepress.comnih.gov For instance, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed promising in vitro whole-cell antitubercular activity against the H37Rv strain of M. tuberculosis. nih.gov Compounds with di-substituted aryl moieties containing halogens at the 2-position of the quinazoline scaffold were found to be particularly active, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. nih.gov
Computational studies have suggested that the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme could be a potential target for these compounds. nih.gov BioA is involved in the biotin (B1667282) biosynthesis pathway, which is essential for the survival of M. tuberculosis.
Furthermore, certain 4-anilinoquinazolines have also been identified as inhibitors of M. tuberculosis. nih.gov The presence of specific substituents on both the quinazoline core and the aniline (B41778) ring has been shown to be crucial for their antitubercular activity. nih.gov
Table 3: Antitubercular Activity of Selected Quinazolinone Analogs
| Compound/Analog | Target Strain(s) | Observed Effect/Activity (MIC) |
| 2,3-dihydroquinazolin-4(1H)-one derivatives (3l and 3m) | M. tuberculosis H37Rv | 2 µg/mL. nih.gov |
| 2,3-dihydroquinazolin-4(1H)-one derivative (3k) | M. tuberculosis H37Rv and MDR strains | 4 µg/mL and 16 µg/mL, respectively. nih.gov |
| 4-anilinoquinazoline (erlotinib analog) | M. tuberculosis | Active at 20 μM. nih.gov |
| 2,3-disubstituted quinazolin-4-one compounds (5a–e and 8a–c) | M. tuberculosis | 6.25–100 µg/mL. dovepress.com |
Enzyme Inhibition and Receptor Modulation
Beyond their antimicrobial effects, analogs of 7-bromo-3-methylquinazolin-4(3H)-one have been investigated for their ability to interact with various enzymes and receptors, highlighting their potential in other therapeutic areas, particularly oncology.
Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, kinase inhibitors have become a major class of targeted cancer therapies.
Quinazolinone-based compounds have been extensively studied as kinase inhibitors. nih.govnih.gov Several quinazoline derivatives have been approved by the FDA for the treatment of cancer, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR). nih.gov
Research has demonstrated that certain quinazolin-4(3H)-one derivatives exhibit potent inhibitory activity against multiple tyrosine kinases, including EGFR, Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov For example, a series of synthesized quinazolin-4(3H)-one derivatives showed comparable or even superior inhibitory activity against CDK2, HER2, and EGFR when compared to known inhibitors. nih.gov
Molecular docking studies have provided insights into the binding mechanisms of these compounds. It has been revealed that some quinazolin-4(3H)-one derivatives can act as ATP-competitive (type-I) or non-competitive (type-II) inhibitors, depending on the specific kinase and the chemical structure of the inhibitor. nih.gov
Table 4: Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogs
| Compound/Analog | Target Kinase(s) | Observed Effect/Activity (IC50) |
| Quinazolin-4(3H)-one derivative 2i | CDK2 | 0.173 ± 0.012 µM. nih.gov |
| Quinazolin-4(3H)-one derivative 3i | CDK2 | 0.177 ± 0.032 µM. nih.gov |
| Quinazolin-4(3H)-one derivative 2i | HER2 | Potent inhibitory activity. nih.gov |
| Quinazolin-4(3H)-one derivative 3i | EGFR | Potent inhibitory activity. nih.gov |
Dihydrofolate reductase (DHFR) is another important enzyme that has been targeted for the development of antimicrobial and anticancer drugs. DHFR plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme essential for the biosynthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation.
While the primary focus of recent research on quinazolinone analogs has been on kinase inhibition, the potential for these compounds to inhibit other enzymes, including DHFR, remains an area of interest. The structural features of the quinazolinone scaffold could potentially allow for interactions with the active site of DHFR, leading to its inhibition. Further investigation into the DHFR inhibitory activity of this compound analogs could reveal additional therapeutic applications for this class of compounds.
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and the maintenance of genomic integrity. Its inhibition is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations. Quinazolin-4(3H)-one derivatives have been identified as mimics of nicotinamide, a natural substrate of PARP-1, and have been developed as potent PARP-1 inhibitors. nih.gov
The inhibitory mechanism of these analogs involves competitive binding to the NAD+ binding site of PARP-1, thereby preventing the synthesis of poly(ADP-ribose) chains and hindering the recruitment of DNA repair proteins. nih.gov This leads to an accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication. In cancer cells with compromised homologous recombination repair (e.g., BRCA-mutated), this dual insult results in synthetic lethality and selective cell killing.
| Compound | PARP-1 IC50 | Reference |
|---|---|---|
| Compound B1 (a 4-Hydroxyquinazoline (B93491) derivative) | 63.81 ± 2.12 nM | nih.gov |
| 8-amino-2-methylquinazolin-4(3H)-one | 0.4 μM | whiterose.ac.uk |
mGlu7 Receptor Negative Allosteric Modulation
Metabotropic glutamate (B1630785) receptor 7 (mGlu7) is a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release. It is considered a potential therapeutic target for neurological and psychiatric disorders, including schizophrenia. nih.gov Negative allosteric modulators (NAMs) of the mGlu7 receptor can fine-tune its activity and have shown promise in preclinical models.
Quinazolin-4(3H)-one derivatives have emerged as a novel scaffold for the development of mGlu7 NAMs. nih.gov These compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site, and negatively modulate its response to glutamate. This modulation can lead to a reduction in excessive glutamate release, a phenomenon implicated in the pathophysiology of certain neurological conditions.
A study focused on the design and synthesis of new quinazolin-4-one derivatives identified several compounds with mGlu7 NAM activity. For example, 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) exhibited an IC50 of 6.14 µM for the mGlu7 receptor. nih.gov This compound also demonstrated antipsychotic-like activity in animal models. nih.gov The structure-activity relationship of this class of compounds is complex, with substitutions on the quinazolinone core significantly influencing their potency and selectivity.
| Compound | mGlu7 IC50 | Reference |
|---|---|---|
| 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) | 6.14 µM | nih.gov |
Quorum Sensing Antagonism (e.g., PqsR)
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. Targeting QS is an attractive anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics. The Pseudomonas quinolone signal (PQS) system in Pseudomonas aeruginosa is a key QS pathway, with the transcriptional regulator PqsR being a crucial component.
Quinazolin-4(3H)-one derivatives have been developed as potent antagonists of PqsR. acs.orgresearchgate.net These compounds are thought to mimic the natural ligands of PqsR, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), and competitively bind to the ligand-binding pocket of the receptor. nih.gov This binding prevents the activation of PqsR and subsequently inhibits the expression of virulence genes.
One optimized hit compound, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile, was found to inhibit the PqsR-controlled promoter with an IC50 of 1 μM. acs.orgresearchgate.net This compound demonstrated a strong binding affinity to the PqsR ligand-binding domain with a dissociation constant (Kd) of 10 nM. whiterose.ac.uk
| Compound | PqsR Inhibition (IC50) | Reference |
|---|---|---|
| (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile | 1 µM | acs.orgresearchgate.net |
Anti-Inflammatory Pathways and Mechanisms
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have long been recognized for their anti-inflammatory properties. nih.govbiotech-asia.org One of the primary mechanisms underlying their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. biotech-asia.orgnih.govnih.gov
Studies have shown that certain quinazolin-4(3H)-one derivatives can selectively inhibit COX-1 or COX-2. nih.govnih.gov For example, a series of 2,4,7-substituted quinazolines were designed as potential COX-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govacs.org Other derivatives have shown potent and selective COX-2 inhibitory activity, comparable to the reference drug celecoxib. nih.gov The anti-inflammatory effects of these compounds have been demonstrated in preclinical models, such as the carrageenan-induced paw edema test in rats. biotech-asia.org
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| 2,4,7-substituted quinazolines | COX-1 | IC50 = 64 nM (best inhibitor) | nih.gov |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | COX-2 | IC50 = 0.33 µM and 0.40 µM for two potent compounds | nih.gov |
Other Biological Activities
Beyond the aforementioned activities, analogs of this compound have demonstrated a wide range of other biological effects.
Anticonvulsant Mechanisms: The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity. mdpi.comresearchgate.net The proposed mechanism for some of these compounds involves the positive allosteric modulation of the GABAA receptor at the benzodiazepine (B76468) binding site. mdpi.com This enhances the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability. Preclinical evaluation of various quinazolin-4(3H)-one derivatives in models such as the pentylenetetrazole (PTZ)-induced seizure test has confirmed their anticonvulsant potential. mdpi.comresearchgate.net
Antiviral Properties: Certain quinazolin-4(3H)-one derivatives have exhibited significant antiviral activity. For instance, 2-methylquinazolin-4(3H)-one showed antiviral effects against the influenza A virus with an IC50 of 23.8 μg/mL. mdpi.com Another study reported that a series of quinazolinone-based compounds displayed broad-spectrum antiviral activity against adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2, with one compound showing an IC50 of 0.948 μg/mL against SARS-CoV-2. nih.gov The mechanisms of antiviral action are likely diverse and may involve inhibition of viral replication or other virus-specific processes.
Analgesic Actions: The anti-inflammatory properties of quinazolinone derivatives often translate to analgesic effects. nih.govresearchgate.net The analgesic activity of these compounds has been demonstrated in preclinical models like the p-benzoquinone-induced writhing test and the hot-plate test. nih.govresearchgate.net The mechanism is often linked to the inhibition of prostaglandin (B15479496) synthesis via COX enzymes.
Anti-lipid Accumulation and Anti-cerebral Palsy: While less extensively studied, some quinazolinone derivatives have shown potential in other therapeutic areas. The broad biological activity of this scaffold suggests that analogs could be explored for their effects on lipid metabolism and neuroprotective properties relevant to conditions like cerebral palsy. However, specific mechanistic studies in these areas are still emerging.
| Activity | Example Compound/Class | Observed Effect/Potency | Reference |
|---|---|---|---|
| Anticonvulsant | 2,3-disubstituted quinazolin-4(3H)-ones | Protection in PTZ-induced seizure model | mdpi.com |
| Antiviral (Influenza A) | 2-methylquinazolin-4(3H)-one | IC50 = 23.8 μg/mL | mdpi.com |
| Antiviral (SARS-CoV-2) | Quinazolinone-based compound 8d | IC50 = 0.948 μg/mL | nih.gov |
| Analgesic | 3-methyl-4(3H)quinazolinone derivatives | Significant effect in p-benzoquinone-induced writhing test | nih.gov |
Structure Activity Relationship Sar Studies of 7 Bromo 3 Methylquinazolin 4 3h One Analogs
Impact of Halogen Substitution (e.g., Bromine at C-6, C-7, C-8) on Biological Efficacy and Selectivity
The position and nature of halogen substituents on the quinazolinone benzene (B151609) ring are critical determinants of biological activity and selectivity. researchgate.netnih.gov Halogenation can significantly alter the molecule's electronic and lipophilic properties, thereby affecting receptor interactions and pharmacokinetic profiles.
Research has consistently shown that the presence of a halogen at the C-6, C-7, or C-8 positions can enhance various biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net For instance, SAR studies on quinazolinone derivatives have revealed that the existence of a halogen atom at the C-6 and C-8 positions can improve antimicrobial activity. nih.gov Specifically, 6-bromo substitution in certain quinazolin-4(3H)-one series has been shown to produce compounds with notable cytotoxic activity against cancer cell lines like MCF-7 and SW480. nih.gov
The type of halogen also plays a role. In a series of 2,3,8-trisubstituted-4(3H)-quinazoline derivatives, a chloro group at the 4th position of a C-2 phenyl ring, combined with specific substitutions at N-3 and C-8, yielded potent results in anticonvulsant assays. researchgate.net This highlights the intricate interplay between substituents at different positions.
Table 1: Effect of Halogen Substitution on Biological Activity
| Position | Substituent | Observed Effect | Biological Activity | Reference |
|---|---|---|---|---|
| C-6 | Bromo | Enhanced cytotoxic activity | Anticancer | nih.gov |
| C-7 | Chloro | Favors activity | Anticonvulsant | nih.gov |
| C-7 | Chloro | Improved cytotoxic effect | Anticancer (VEGFR-2) | dovepress.com |
| C-6, C-8 | Halogen | Improved activity | Antimicrobial | nih.gov |
Role of N3-Substitution (e.g., Methyl Group) on Receptor Binding and Activity Profiles
The substituent at the N-3 position of the quinazolinone ring is pivotal for modulating biological activity. nih.govnih.gov This position directly influences the molecule's orientation within receptor binding pockets and can be tailored to enhance potency and selectivity. The methyl group in 7-bromo-3-methylquinazolin-4(3H)-one is a small, lipophilic substituent that can significantly impact receptor affinity compared to an unsubstituted (N-H) analog.
Studies have shown that substituting the N-3 position with various alkyl, aryl, or heterocyclic moieties can lead to a wide range of pharmacological effects. For adenosine (B11128) receptor antagonists, the N-3 position was found to be necessary for recognition by the A2B receptor subtype. nih.gov In one study, N-methylation of a quinazolinone-based integrin αVβ3 antagonist resulted in a complete loss of activity, demonstrating the critical steric and electronic requirements at this position for that specific target. researchgate.net
Table 2: Influence of N3-Substitution on Receptor Activity
| Compound Series | N3-Substituent | Effect on Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Quinazoline (B50416) Adenosine Antagonists | Present (vs. deaza analog) | Necessary for receptor recognition | A2B Adenosine Receptor | nih.gov |
| Quinazolinone Integrin Antagonists | Methyl | Complete loss of activity | Integrin αVβ3 | researchgate.net |
| General Quinazolinones | Heterocyclic moieties | Suggested to increase activity | General Biological Activity | nih.gov |
| Quinazolinone XO Inhibitors | NH group | Acts as H-bond donor | Xanthine Oxidase | acs.org |
Influence of Substituents at C-2 on Pharmacological Properties
The C-2 position of the quinazolinone scaffold is one of the most frequently modified sites, and substituents here have a profound impact on pharmacological properties. nih.govnih.gov This position projects into solvent-exposed regions or can form key interactions within the deep pockets of a receptor, making it a crucial handle for optimizing potency, selectivity, and even physicochemical properties.
A wide array of groups, from simple alkyl and aryl moieties to complex heterocyclic systems, have been introduced at C-2. acs.orgijpsjournal.commdpi.com SAR studies reveal that methyl, amine, or thiol groups at this position are often essential for antimicrobial activities. nih.gov In the development of cyclin-dependent kinase 9 (CDK9) inhibitors, a (3-bromophenyl) moiety at position 2 significantly improved inhibitory activity compared to an unsubstituted analog. mdpi.com For adenosine receptor ligands, C-2 substituted quinazolinones displayed varying degrees of affinity, with a methyl para-substituted phenyl ring at C-2 favoring the highest affinity and selectivity for the A1 subtype. nih.gov
Furthermore, the nature of the linker at C-2 is critical. Studies on carbonic anhydrase inhibitors showed that the type of thioether linkage and the substitution on the appended phenyl ring at C-2 dramatically influenced potency and isoform selectivity. nih.gov Similarly, for antimalarial quinazolinone-2-carboxamides, variations of the benzylamine (B48309) substituent at C-2 led to significant changes in potency, with a meta-ethyl substitution improving activity by over 5-fold compared to the initial hit. acs.org These findings underscore that the C-2 position is a versatile point for modification to achieve desired pharmacological profiles.
Table 3: Effect of C-2 Substituents on Pharmacological Activity
| C-2 Substituent Type | Observed Effect | Target/Activity | Reference |
|---|---|---|---|
| Methyl, Amine, or Thiol groups | Essential for activity | Antimicrobial | nih.gov |
| (3-Bromophenyl) | Significant improvement in inhibition | CDK9 Inhibition | mdpi.com |
| para-Methylphenyl | Favored highest affinity and selectivity | A1 Adenosine Receptor | nih.gov |
| meta-Ethylbenzylamine (carboxamide) | 5.7-fold improvement in potency | Antimalarial | acs.org |
| Heteroaryl and Aryl moieties | Improved activity | Analgesic & Anti-inflammatory | frontiersin.org |
Conformational and Stereochemical Effects on Biological Activity
The rotation of aryl or bulky groups at C-2 and N-3 can influence the molecule's ability to fit within a binding site. For example, ortho-substitution on a C-2 benzyl (B1604629) group in a series of antimalarial compounds resulted in a complete loss of activity, likely due to a steric clash that forces the molecule into an unfavorable conformation for receptor binding. acs.org
When a chiral center is introduced into a substituent, stereochemistry becomes a crucial factor. Enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. In a study of imidazo[1,5-a]quinazolin-5(3H)-one analogs, the two enantiomers, (S)-5 and (R)-5, were evaluated separately for their potential fit within the µ-opioid receptor by comparing their 3D overlap with morphine. mdpi.com This highlights that the specific spatial orientation of functional groups is paramount for precise ligand-receptor interactions. Although this compound itself is achiral, the introduction of chiral substituents in its analogs would necessitate careful consideration of stereochemical effects on their biological targets.
Physicochemical Properties in Modulating Activity
The biological activity of a compound is not solely dependent on its ability to bind to a receptor but is also governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties for quinazolinone analogs include lipophilicity, electronic effects, and solubility.
Lipophilicity , often quantified as logP, plays a dual role. Increased lipophilicity can enhance membrane permeability, allowing the compound to reach intracellular targets or cross the blood-brain barrier. nih.gov Halogenation, such as the bromine atom in this compound, generally increases lipophilicity. However, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific binding. The balance is crucial. For example, in developing novel inhibitory affinity, enhancing the lipophilic character at the C-4 position of the quinazoline ring has been proposed as a desirable strategy. frontiersin.org
Electronic effects of substituents, described by their electron-donating or electron-withdrawing nature, are vital for receptor binding. Electron-withdrawing groups, such as halogens, can modulate the pKa of nearby functional groups or participate in specific electronic interactions (e.g., halogen bonding) within the binding site. In one series of EGFR inhibitors, para-substitution of a phenyl moiety with various electron-withdrawing groups (-Cl, -Br, -F) led to higher inhibitory activity compared to electron-donating groups (-CH3, -OCH3). nih.gov Similarly, for certain quinazolin-4(3H)-ones, the inclusion of electron-withdrawing groups like 4-chloro or 4-bromo on an N-3 side chain diminished anticancer activity, whereas a trifluoromethyl group enhanced it, showing the nuanced role of electronics. dovepress.com
Computational Chemistry and in Silico Modeling of 7 Bromo 3 Methylquinazolin 4 3h One
Molecular Docking Studies for Ligand-Target Interactions
Ligand-Protein Interaction Analysis with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the quinazolin-4(3H)-one class of compounds, docking studies have been instrumental in elucidating interactions with various biological targets, including protein kinases and bromodomains. nih.govcnr.it These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand within the active site of the target protein. However, specific ligand-protein interaction analyses for 7-bromo-3-methylquinazolin-4(3H)-one are not detailed in the reviewed literature.
Binding Affinity and Interaction Energy Predictions
A primary goal of molecular docking is to predict the binding affinity and interaction energies between a ligand and its target. This information helps in ranking potential drug candidates and prioritizing them for further synthesis and testing. While such predictions are common for various quinazolinone analogues, specific numerical data or detailed predictions for this compound are absent from the available research.
Quantitative Structure-Activity Relationship (QSAR) Modeling
2D- and 3D-QSAR Approaches for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Both 2D and 3D-QSAR studies are frequently applied to series of quinazolin-4(3H)-one derivatives to understand how different structural features influence their potency. These models are valuable for predicting the activity of new, unsynthesized compounds. Research in this area has focused on various sets of analogues, but a QSAR model specifically developed for or including this compound was not identified.
Development of Predictive Models for Analog Design
The insights gained from QSAR models are often used to guide the design of new analogues with potentially improved activity. By identifying which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are critical for the desired biological effect, chemists can rationally design new molecules. The development of such predictive models for designing analogs of this compound has not been specifically reported.
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the dynamic behavior of the system. For quinazolinone derivatives, MD simulations can validate docking results and offer a more detailed understanding of the binding stability and conformational changes that occur upon ligand binding. nih.gov While MD simulations have been performed on complexes of other quinazolinone derivatives with their protein targets, no such simulation studies have been published for this compound.
In Silico ADME Prediction and Drug-Likeness Assessment
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. For the quinazolin-4(3H)-one class of compounds, various computational tools and models are employed to assess their drug-likeness based on established rules such as Lipinski's Rule of Five and Jorgensen's Rule of Three. researchgate.net
Studies on various quinazolin-4(3H)-one derivatives consistently show that the scaffold is amenable to modifications that result in drug-like properties. researchgate.net In silico ADME-Tox profiling of related analogs often reveals high predicted gastrointestinal absorption and good oral bioavailability. actascientific.comnih.gov The drug-likeness parameters for this compound can be predicted using computational tools like SwissADME. While specific experimental data for this exact compound is not widely published, predictions based on its structure suggest a high probability of good pharmacokinetic behavior. The key parameters typically evaluated include molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Compliance with Drug-Likeness Rules |
|---|---|---|
| Molecular Formula | C₉H₇BrN₂O | N/A |
| Molecular Weight | 239.07 g/mol | Compliant (Lipinski: <500) |
| LogP (Lipophilicity) | 1.70 - 2.10 | Compliant (Lipinski: ≤5) |
| Hydrogen Bond Donors | 0 | Compliant (Lipinski: ≤5) |
| Hydrogen Bond Acceptors | 2 | Compliant (Lipinski: ≤10) |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | Compliant (Generally <140 Ų) |
| Gastrointestinal (GI) Absorption | High | Favorable |
| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | May indicate potential for CNS activity |
Note: The values in this table are predictive and generated from computational models based on the structure of this compound.
These predictions suggest that this compound has a favorable profile for oral administration and is likely to be readily absorbed. The absence of hydrogen bond donors and a low count of acceptors, combined with a moderate molecular weight and TPSA, contribute to its predicted drug-likeness. biointerfaceresearch.com
Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Charge Distribution)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and chemical reactivity of molecules. nih.gov For this compound, analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding its stability and reactivity. nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.govirjweb.com This can indicate greater potential for charge transfer interactions within the molecule or with biological targets. researcher.life
In studies of related 6-bromo-quinazoline derivatives, the HOMO and LUMO orbitals are typically distributed across the quinazoline (B50416) ring system. nih.gov The HOMO-LUMO energy gap for these compounds is a key determinant of their reactivity. For instance, a comparison between different substituted quinazolinones showed that a smaller energy gap correlated with higher reactivity. nih.gov
Table 2: Representative Quantum Chemical Parameters for Substituted Quinazolinones
| Parameter | Significance | Typical Range for Quinazolinone Derivatives |
|---|---|---|
| E(HOMO) | Electron-donating ability | -6.0 to -7.0 eV |
| E(LUMO) | Electron-accepting ability | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | 4.0 to 5.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 eV |
Note: These values represent typical ranges observed for the quinazolinone scaffold in computational studies and are not specific experimental values for this compound.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.govresearchgate.net For the quinazolin-4(3H)-one scaffold, pharmacophore models have been successfully developed to design inhibitors for various targets, including enzymes and receptors. plos.org
A typical pharmacophore model for a quinazolin-4(3H)-one derivative would include key features such as:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at position 4 and the nitrogen at position 1 are prominent hydrogen bond acceptors.
Aromatic Ring (AR): The fused benzene (B151609) ring provides a hydrophobic core and is capable of π-π stacking interactions.
Hydrophobic (HY) Features: The methyl group at position 3 and the bromine atom at position 7 contribute to hydrophobic interactions.
The development of a pharmacophore model often involves generating multiple hypotheses and validating them against a training set of compounds with known activities. plos.org Once a robust model is established, it can be used to virtually screen large compound libraries to identify novel hits with the desired quinazolin-4(3H)-one scaffold. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 7 Bromo 3 Methylquinazolin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, DEPT-135, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. While specific experimental spectra for 7-bromo-3-methylquinazolin-4(3H)-one are not widely documented in publicly available literature, the expected NMR data can be predicted based on its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The N-methyl group would appear as a sharp singlet. The proton at position 2 of the quinazolinone ring would also produce a singlet. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the bromine atom and the fused pyrimidine (B1678525) ring. Specifically, H-5 would likely be a doublet, H-6 a doublet of doublets, and H-8 a doublet.
¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C-4) would appear at the lowest field (highest ppm value). The N-methyl carbon would be found at the highest field. The remaining seven signals would correspond to the aromatic and heterocyclic carbons.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |
| H-2 | Singlet | ~145-150 ppm |
| N-CH₃ | Singlet | ~30-35 ppm |
| H-5 | Doublet | ~125-130 ppm |
| H-6 | Doublet of Doublets | ~128-133 ppm |
| H-8 | Doublet | ~118-123 ppm |
| C-4 (C=O) | - | ~160-165 ppm |
| C-4a | - | ~145-150 ppm |
| C-7 (C-Br) | - | ~120-125 ppm |
| C-8a | - | ~120-125 ppm |
Mass Spectrometry (LC-MS, HRMS, ESI-TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
LC-MS and HRMS: Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to confirm the purity and determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate mass measurement. For this compound (C₉H₇BrN₂O), the calculated monoisotopic mass is 237.9796 Da. HRMS analysis would be expected to find a molecular ion peak ([M+H]⁺) at m/z 238.9872, confirming the elemental formula. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine, showing two peaks of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺).
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Under MS conditions, the molecular ion would likely undergo characteristic fragmentation. Plausible fragmentation pathways for quinazolinones include the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group and cleavage of the N-methyl group. The specific fragmentation pattern serves as a fingerprint for the compound's structure.
Table 2: Theoretical Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇BrN₂O |
| Monoisotopic Mass | 237.9796 Da |
| [M+H]⁺ (Calculated) | 238.9872 Da |
| [M+Na]⁺ (Calculated) | 260.9691 Da |
| Isotopic Signature | Presence of M and M+2 peaks in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A strong band corresponding to the amide carbonyl (C=O) stretching vibration is expected in the region of 1670-1690 cm⁻¹. Other significant peaks would include those for the C=N stretching of the quinazoline (B50416) ring system, aromatic C=C stretching, and C-H stretching from the methyl and aromatic groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The quinazolinone ring system is an extended chromophore. Therefore, the compound is expected to exhibit strong absorption bands in the UV region, typically between 200 and 400 nm. The exact wavelengths of maximum absorbance (λ_max) and the molar absorptivity values are characteristic of the compound's electronic structure.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850-2960 |
| Amide C=O | Stretch | 1670-1690 |
| C=N / C=C | Stretch | 1550-1640 |
| C-Br | Stretch | 500-600 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. velp.com This method provides an empirical formula which can be compared to the theoretical composition to verify the purity and identity of a synthesized compound. measurlabs.com The analysis is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. univie.ac.at For this compound, the theoretical elemental composition is calculated from its molecular formula, C₉H₇BrN₂O.
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Theoretical % |
| Carbon | C | 12.011 | 45.22% |
| Hydrogen | H | 1.008 | 2.95% |
| Bromine | Br | 79.904 | 33.42% |
| Nitrogen | N | 14.007 | 11.72% |
| Oxygen | O | 15.999 | 6.70% |
| Total | 100.00% |
X-ray Crystallography for Solid-State Structure Determination
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. The resulting data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. This technique would also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice. As of now, the crystal structure for this specific compound has not been reported in major crystallographic databases. A closely related compound, 7-Nitroquinazolin-4(3H)-one, has been characterized by X-ray crystallography, revealing a monoclinic crystal system. nih.govresearchgate.net A similar detailed analysis for the title compound would be invaluable for a complete structural understanding.
Future Research Directions and Therapeutic Potential of 7 Bromo 3 Methylquinazolin 4 3h One Scaffold
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of the quinazolinone scaffold is a well-established area of organic chemistry, yet there is a continuous drive to develop more efficient, cost-effective, and environmentally benign methodologies. Traditional methods for the synthesis of quinazolin-4(3H)-ones often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents. researchgate.net Future research in the synthesis of 7-bromo-3-methylquinazolin-4(3H)-one and its analogs will likely focus on the principles of green chemistry.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.gov The application of microwave irradiation to the synthesis of quinazolinones from substituted 2-halobenzoic acids and amidines has been shown to be a rapid and efficient method. nih.gov This approach could be adapted for the synthesis of this compound, potentially offering a more sustainable alternative to conventional heating methods.
Another promising direction is the development of one-pot, multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. A novel magnetic palladium catalyst has been employed in an MCR strategy for the synthesis of quinazolinones in an eco-friendly PEG/water solvent system, demonstrating high yields and catalyst recyclability. Such sustainable approaches, if applied to the synthesis of the this compound scaffold, could significantly enhance the efficiency and environmental friendliness of its production.
| Synthetic Strategy | Key Advantages | Potential Application to this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. nih.gov | Efficient synthesis from 2-amino-4-bromobenzoic acid derivatives. |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.gov | One-pot synthesis from simple, readily available starting materials. |
| Magnetically Recoverable Catalysts | Easy catalyst separation and recycling, reduced metal contamination. | Sustainable production with potential for large-scale synthesis. |
| Oxidant-Free Synthesis | Avoids the use of harsh oxidizing agents, milder reaction conditions. | Greener synthesis of phenolic derivatives of the quinazolinone core. nih.gov |
Exploration of New Biological Targets and Polypharmacology for the Quinazolinone Core
The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Derivatives of quinazolinone have been investigated for their activity against various targets, including enzymes, receptors, and ion channels. The introduction of a bromine atom at the 7-position and a methyl group at the 3-position of the quinazolinone ring can significantly influence its pharmacokinetic and pharmacodynamic properties, making the this compound scaffold an interesting candidate for screening against new biological targets.
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases such as cancer. tandfonline.com Quinazolinone derivatives have been designed as dual-target inhibitors, for example, co-targeting Poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4). nih.gov Given the prevalence of the quinazolinone core in kinase inhibitors, future research could explore the potential of this compound and its analogs to inhibit multiple kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). tandfonline.comnih.govnih.gov
Furthermore, the 7-bromo-quinazolinone scaffold has shown potential in areas beyond oncology. For instance, halogenated quinazolinones have been investigated for their anti-inflammatory and analgesic properties. There is also emerging evidence for their activity against microbial targets, including bacteria and fungi. nih.gov A systematic screening of the this compound scaffold against a broad panel of biological targets could uncover novel therapeutic applications.
| Potential Biological Target Class | Examples of Specific Targets | Therapeutic Area |
| Protein Kinases | EGFR, VEGFR, HER2, CDK2, Aurora Kinase A nih.govnih.gov | Cancer |
| DNA Repair Enzymes | PARP1 nih.gov | Cancer |
| Epigenetic Readers | BRD4, BRD9 nih.govresearchgate.net | Cancer, Inflammatory Diseases |
| Bacterial Enzymes | Penicillin-Binding Proteins (PBPs) nih.gov | Infectious Diseases |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase nih.gov | Cancer, Infectious Diseases |
Design of Next-Generation Analogs with Improved Potency, Selectivity, and Bioavailability
The this compound scaffold serves as a valuable starting point for the design and synthesis of next-generation analogs with optimized pharmacological profiles. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities. The presence of the bromine atom at the 7-position offers a handle for further chemical modification and can contribute to enhanced binding affinity through halogen bonding.
SAR studies on related quinazolinone series have provided insights that can inform the design of analogs of this compound. For example, in a series of 4(3H)-quinazolinone antibacterials, variations in the substituents on the quinazolinone core were systematically explored to improve activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, in the context of anticancer agents, the nature and position of substituents on the quinazolinone ring have been shown to be critical for inhibitory activity against targets like EGFR. mdpi.com
Future design strategies for next-generation analogs of this compound could involve:
Modification at the 2-position: Introduction of various aryl, heteroaryl, or aliphatic groups at this position can significantly impact biological activity.
Variation of the 3-substituent: While the current focus is on the 3-methyl group, exploring other alkyl or aryl substituents could modulate potency and selectivity.
Further substitution on the benzene (B151609) ring: The bromine at position 7 can be complemented with other substituents to fine-tune the electronic and steric properties of the molecule.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a pivotal role in the design of these new analogs, allowing for the prediction of their binding modes and potencies before their synthesis. nih.gov The goal will be to develop compounds with not only high potency and selectivity for their intended target but also favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for their development as clinical candidates. nih.gov
Applications in Chemical Biology and Molecular Probe Development
Beyond their direct therapeutic applications, compounds based on the this compound scaffold have potential as tools in chemical biology. The quinazolinone core has been identified as a promising platform for the development of fluorescent probes and bioimaging agents. rsc.org The inherent fluorescence of some quinazolinone derivatives, coupled with their good biocompatibility and low toxicity, makes them attractive candidates for visualizing biological processes in living cells.
The development of fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure highlights the potential of this class of compounds. rsc.org Future research could focus on designing and synthesizing derivatives of this compound with tailored photophysical properties. For example, by introducing specific functional groups, it may be possible to create probes that respond to changes in their microenvironment, such as pH, polarity, or the presence of specific metal ions or reactive oxygen species.
Furthermore, the this compound scaffold could be functionalized to create molecular probes for target identification and validation. For instance, the bromine atom could be utilized for the attachment of photoaffinity labels or biotin (B1667282) tags, enabling the identification of protein targets through covalent labeling and subsequent proteomic analysis. The development of such chemical biology tools would not only advance our understanding of the mechanism of action of quinazolinone-based compounds but also aid in the discovery of new drug targets.
| Application Area | Description | Potential of this compound Scaffold |
| Fluorescent Probes | Small molecules that exhibit a change in fluorescence upon binding to a specific analyte or in response to a particular environmental change. rsc.org | The quinazolinone core can be modified to create probes for ions, pH, and biomolecules. |
| Bioimaging Agents | Fluorescent compounds used to visualize cellular structures and processes in living systems. rsc.org | Development of cell-permeable probes for real-time imaging of biological events. |
| Target Identification Probes | Molecules designed to covalently label and identify the protein targets of a drug. | The bromo-substituent can serve as a handle for attaching reactive groups for photoaffinity labeling. |
Q & A
Q. What are the common synthetic routes for 7-bromo-3-methylquinazolin-4(3H)-one and its derivatives?
- Methodological Answer : The compound can be synthesized via direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid at room temperature, yielding 55% after recrystallization from ethyl alcohol . Alternatively, benzoxazinone intermediates (e.g., 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one) can be refluxed with hydrazine hydrate (120–130°C, 3 hours) to form quinazolinone derivatives with 75% yield . Key steps include monitoring reactions via TLC and characterizing products using NMR, IR, and elemental analysis .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1686 cm⁻¹, NH₂ at ~3448 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.25–8.26 ppm) and methyl groups (δ 2.48–2.64 ppm) .
- Elemental analysis : Verify bromine content (expected ~31.37% for C₉H₈N₃OBr) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., mean C–C bond length = 0.004 Å) for derivatives .
Q. What safety protocols are critical when handling brominated quinazolinones?
- Methodological Answer :
- Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation (H333) or skin contact (H313) .
- Recrystallize in ethanol or super-dry solvents to minimize residual hydrazine or bromine .
- Follow waste disposal guidelines for halogenated organic compounds .
Advanced Research Questions
Q. How can reaction yields of brominated quinazolinones be optimized under varying halogenation conditions?
- Methodological Answer :
- Solvent choice : Acetic acid enhances bromine solubility and reactivity compared to polar aprotic solvents .
- Temperature control : Room temperature minimizes side reactions (e.g., over-bromination), while reflux improves kinetics for intermediates .
- Stoichiometry : Use a 1:1 molar ratio of substrate to bromine to avoid di-substitution .
- Purification : Recrystallization from ethyl alcohol or super-dry ethanol improves purity and yield .
Q. What computational approaches predict the reactivity of this compound derivatives?
- Methodological Answer :
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., antimicrobial enzymes) .
- Crystallographic data : Use bond angles and torsion parameters from X-ray studies to simulate stability .
Q. How can contradictory spectral data (e.g., NMR shifts) in quinazolinone derivatives be resolved?
- Methodological Answer :
- Solvent standardization : Use DMSO-d₆ or CDCl₃ consistently to avoid solvent-induced shifts .
- Dynamic effects : Account for tautomerism (e.g., keto-enol forms) by variable-temperature NMR .
- Cross-validation : Compare IR (functional groups) and mass spectrometry (molecular ion peaks) to confirm assignments .
Q. What strategies improve the pharmacological activity of quinazolinone derivatives?
- Methodological Answer :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., Br, NO₂) at position 6 to enhance bioactivity .
- Mannich base synthesis : Incorporate aminoalkyl chains to improve solubility and CNS penetration .
- In vitro screening : Test antimicrobial activity via agar diffusion assays against Gram-positive/negative strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
